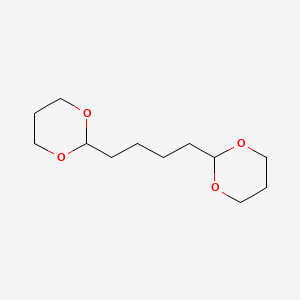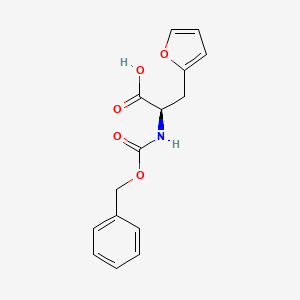
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a furan ring attached to the propanoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as ®-3-(furan-2-yl)alanine, is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate or triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to form the propanoic acid backbone. This may involve steps like esterification, reduction, and hydrolysis under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring in ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the propanoic acid backbone.
Substitution: Compounds with different protecting groups or functional groups replacing the benzyloxycarbonyl group.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine
In medicinal chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
The compound finds applications in the production of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may enhance the compound’s stability and facilitate its binding to target sites. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(furan-2-yl)alanine
- ®-2-(((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
- ®-2-(((Methoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
Uniqueness
Compared to similar compounds, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid stands out due to the presence of the benzyloxycarbonyl protecting group. This group provides additional stability and can be selectively removed under mild conditions, making the compound versatile for various synthetic applications.
Propriétés
Formule moléculaire |
C15H15NO5 |
|---|---|
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
(2R)-3-(furan-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H15NO5/c17-14(18)13(9-12-7-4-8-20-12)16-15(19)21-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18)/t13-/m1/s1 |
Clé InChI |
JMANIBVLURMOEJ-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CO2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
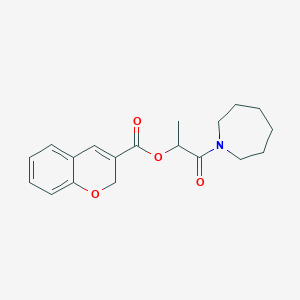
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
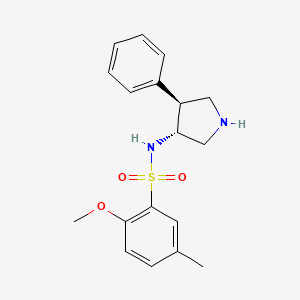
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
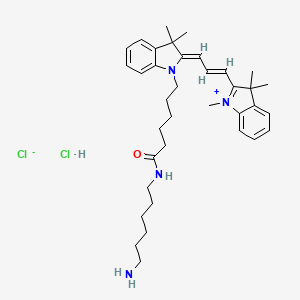

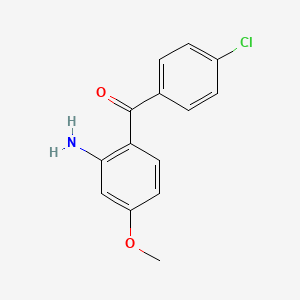
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)

